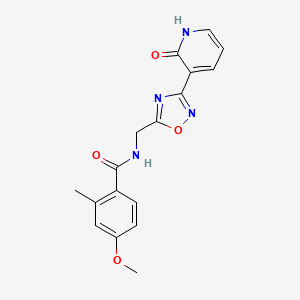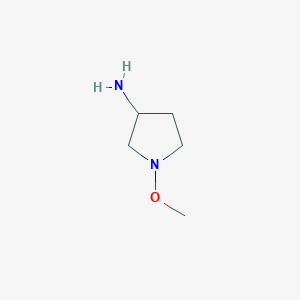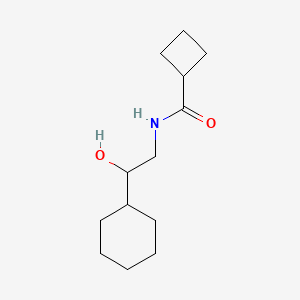![molecular formula C23H21N5O5 B2997019 Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione CAS No. 2503202-09-1](/img/structure/B2997019.png)
Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinazoline derivatives are nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including the Aza-Diels-Alder reaction and the Imino-Diels-Alder reaction . These reactions involve the coupling of imine and electron-rich alkene .Mechanism of Action
Target of Action
The compound “Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione” is a derivative of quinazolinone . Quinazolinones and their derivatives have been found to interact with a variety of targets due to their diverse biological activities . .
Mode of Action
The mode of action of quinazolinone derivatives is largely dependent on their specific structure and the biological target they interact with . The compound’s interaction with its targets can lead to a variety of changes, including inhibition or activation of the target’s function.
Biochemical Pathways
Quinazolinone derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, convulsion, cancer, bacterial and fungal infections, HIV, and analgesia
Result of Action
The molecular and cellular effects of a compound’s action are dependent on its mode of action and the biochemical pathways it affects. Quinazolinone derivatives have been found to have a wide range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and analgesic effects . .
Safety and Hazards
Properties
IUPAC Name |
acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3.C2H4O2/c27-18-8-7-17(20(28)25-18)26-10-12-5-6-13(9-15(12)21(26)29)24-19-14-3-1-2-4-16(14)22-11-23-19;1-2(3)4/h1-6,9,11,17H,7-8,10H2,(H,22,23,24)(H,25,27,28);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQAHJGHPDOYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NC4=NC=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)

![2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide](/img/structure/B2996939.png)
![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)



![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2996951.png)
![ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2996953.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2996954.png)

![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)
